Regiochemical and Electronic Differentiation via Predicted pKa
The N-cyanomethyl substitution in 1-Cyanomethyl-L-proline significantly alters the basicity of the pyrrolidine nitrogen relative to unsubstituted L-proline. While L-proline (pKa ~10.6) is predominantly zwitterionic at physiological pH, 1-Cyanomethyl-L-proline has a predicted pKa of 2.07 ± 0.20 . This ~8.5-unit shift into the acidic range indicates that the nitrogen's lone pair is strongly delocalized by the adjacent cyano group, making the molecule a much weaker base. This quantitative difference is critical for applications where pH-dependent charge state influences solubility, membrane permeability, or metal chelation.
| Evidence Dimension | Acidity constant (pKa) of the pyrrolidine nitrogen |
|---|---|
| Target Compound Data | pKa = 2.07 ± 0.20 (predicted) |
| Comparator Or Baseline | L-proline (unsubstituted): pKa ~10.6 |
| Quantified Difference | ΔpKa ≈ -8.5 |
| Conditions | Predicted value using ACD/Labs software; no experimental validation specified. |
Why This Matters
The massive shift in pKa fundamentally changes the molecule's ionization state under standard aqueous and physiological conditions, directly impacting its suitability for specific synthetic or biological applications where a non-basic nitrogen is required.
